molecular formula C15H21NO4 B1457323 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 1311255-15-8

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B1457323
CAS No.: 1311255-15-8
M. Wt: 279.33 g/mol
InChI Key: VFXHQDBNJXKWKM-ZDUSSCGKSA-N
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Description

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a branched methylpentanoate backbone. Its molecular formula is C15H21NO4, with a molecular weight of 279.33 g/mol (based on structural analogs in –2). The compound is synthesized via coupling reactions between methyl L-leucinate derivatives and Cbz-protected amino acids, often employing silica gel chromatography for purification (yield ~78% in ). Key applications include its role as an intermediate in peptide synthesis and antiviral drug development, as suggested by its structural analogs in and .

Properties

IUPAC Name

methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXHQDBNJXKWKM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • The process often begins with a keto alkene intermediate, which is converted into an alcohol derivative.
  • This intermediate is then epoxidized to yield a mixture of diastereomers.
  • The desired stereoisomer is isolated through selective reactions or chromatographic separation.

Amino Group Introduction and Protection

  • The amino group is introduced via amination of the keto position or by opening of the epoxide with an amine source.
  • The amino group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl (Cbz) protected amine.
  • Protection is crucial to prevent side reactions during subsequent steps.

Esterification to Methyl Ester

  • After amino protection, the carboxylic acid functionality is esterified to the methyl ester.
  • This is commonly achieved by treatment with methanol in the presence of acid catalysts or via methylation reagents.
  • The reaction conditions are optimized to maintain stereochemical integrity.

Purification and Isolation

  • The crude reaction mixture is acidified to pH 2.0-3.0 using 1 N hydrochloric acid.
  • The aqueous layer is extracted with dichloromethane, washed with sodium chloride solution, and then with deionized water.
  • Solvent removal under vacuum yields a crude product.
  • The crude is treated with ethyl acetate and then methanol at 0-5°C.
  • Addition of methyl tertiary butyl ether (MTBE) induces crystallization.
  • The solid product is filtered and dried under vacuum to yield the pure this compound with yields reported up to 90%.

Process Parameters and Optimization

Step Conditions/Details Outcome/Notes
Keto alkene to alcohol Reduction under controlled conditions Formation of stereodefined alcohol
Epoxidation Use of peracid or oxidizing agent Mixture of diastereomers
Amination and Cbz protection Amination followed by reaction with benzyloxycarbonyl chloride Protection of amino group
Acidification pH adjusted to 2.0-3.0 with 1 N HCl Facilitates extraction
Extraction Dichloromethane used for organic layer extraction Removes impurities
Washing Sodium chloride and deionized water Purification of organic phase
Crystallization Methanol and MTBE at 0-5°C High purity solid isolation
Drying Vacuum drying Removes residual solvents
Yield Up to 90% High efficiency of process

Research Findings and Industrial Relevance

  • The described method ensures high stereochemical purity, critical for pharmaceutical applications.
  • The use of mild acidification and solvent extraction steps minimizes racemization.
  • Crystallization with methanol and methyl tertiary butyl ether provides a robust purification step scalable to industrial levels.
  • The process is documented in patent US20170298093A1, emphasizing its practical applicability and reproducibility.

Comparative Notes on Alternative Methods

  • Other methods may involve enzymatic resolution or chiral auxiliary-based synthesis, but the chemical synthesis route described here balances cost, scalability, and stereoselectivity.
  • Epoxidation followed by regioselective ring opening is a key feature distinguishing this method from direct amination strategies.
  • Protection with benzyloxycarbonyl group is favored over other protecting groups due to its stability and ease of removal in later synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Hydrolysis: (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid.

    Reduction: (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanol.

    Substitution: (S)-Methyl 3-amino-4-methylpentanoate.

Scientific Research Applications

Organic Synthesis

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate serves as a versatile building block in the synthesis of complex organic molecules. Its chiral center is crucial for producing enantiomerically pure compounds, which are essential in pharmaceutical development.

Biological Studies

In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications. The release of the active amine upon cleavage of the benzyloxycarbonyl group enables it to participate in various biochemical pathways, making it a valuable tool for investigating metabolic processes.

Pharmaceutical Development

This compound acts as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. Its structure allows for modifications that can enhance bioactivity or target specificity, making it relevant in drug design.

Industrial Applications

In industrial settings, this compound is used for producing fine chemicals and specialty materials. Its properties allow for scalability in manufacturing processes, which is beneficial for large-scale applications.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was quantified through kinetic studies that measured reaction rates in the presence of varying concentrations of the compound.
  • Drug Development : In a recent study focused on anti-cancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against cancer cell lines. Results indicated that modifications to the Cbz group significantly influenced the compounds' efficacy and selectivity towards cancer cells.
  • Industrial Synthesis : A case study on the industrial production of this compound highlighted its role in synthesizing high-value specialty chemicals. The use of automated reactors improved yield and reduced production time, showcasing its viability for large-scale applications.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then participate in various biochemical pathways. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which may have different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between (S)-methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications
This compound C15H21NO4 279.33 Methyl ester, Cbz-protected amino group Intermediate for peptide synthesis
MPI26b : (S)-methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4-methylpentanoate C25H37N2O7 477.57 Tert-butoxy group, extended peptide chain Antiviral potency studies
Compound 10 : Methyl (2S,4S)-2-{[(benzyloxy)carbonyl]amino}-5-[(tert-butyl-dimethylsilyl)oxy]-4-methylpentanoate C21H34NO5Si 408.22 Silyl-protected hydroxyl group, stereochemical variance Total synthesis of modified ilamycin derivatives
(S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid C14H19NO4 265.31 Free carboxylic acid (vs. methyl ester) Research reagent (e.g., peptide coupling)

Structural and Functional Differences

Backbone Modifications :

  • The target compound’s methyl ester group enhances solubility in organic solvents compared to its carboxylic acid counterpart (265.31 g/mol, –5).
  • MPI26b incorporates a tert-butoxy group and an extended peptide chain, increasing steric bulk and antiviral activity.

Protecting Groups :

  • Compound 10 employs a tert-butyldimethylsilyl (TBS) ether group, offering orthogonal protection for hydroxyl moieties during multi-step syntheses.

Stereochemical Variants :

  • The (2S,4S) configuration in Compound 10 contrasts with the (S)-configuration in the target compound, impacting biological activity and synthetic pathways.

Biological Activity

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a chiral ester derivative of amino acids, specifically a modified form of leucine. Its unique structural properties and reactivity make it significant in organic synthesis and pharmaceutical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, enhancing its stability and reactivity. The chiral nature of the compound allows for specific interactions with biological targets, influencing its biological activity.

PropertyValue
Chemical FormulaC15H21NO4
Molecular Weight277.34 g/mol
CAS Number1311255-15-8
ChiralityChiral

The biological activity of this compound is primarily linked to the release of the active amine upon cleavage of the benzyloxycarbonyl group. This active amine can interact with various biological targets, including enzymes and receptors, potentially influencing biochemical pathways. The ester functionality allows for hydrolysis to form biologically active carboxylic acids, which may exhibit different therapeutic effects.

Key Reactions

  • Hydrolysis : The ester group can be hydrolyzed to yield (S)-3-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid.
  • Reduction : The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution : The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.

Anticancer Potential

Research has indicated that compounds related to this compound may have anticancer properties. For instance, studies on similar β-amino acid derivatives have shown varying degrees of inhibition against cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 14 to 67 nM against specific histone deacetylase (HDAC) isoforms, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for certain enzymes. Its interaction with HDACs is particularly noteworthy, as these enzymes play crucial roles in regulating gene expression and are implicated in cancer progression. The selectivity observed in HDAC inhibition highlights the importance of structural modifications in enhancing biological efficacy .

Case Studies

  • Histone Deacetylase Inhibition : A study profiling azumamide derivatives demonstrated that structural modifications significantly influenced their potency against HDAC isoforms. Compounds with similar chiral centers showed selective inhibition patterns, indicating that this compound could be explored for similar applications .
  • Enzyme-Substrate Interactions : Investigations into enzyme interactions have revealed that the compound can serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. This property makes it valuable in biochemical research, particularly in studying enzyme kinetics and mechanisms .

Q & A

Q. Methodological Answer :

Kinetic Resolution : Use chiral catalysts (e.g., HOBt/DIC) to monitor coupling efficiency with L/D-amino acids via HPLC .

Dynamic NMR : Track diastereomer formation in real-time during peptide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Reactant of Route 2
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(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.